![molecular formula C18H16N4O B12003107 N'-[(E,2E)-2-methyl-3-phenyl-2-propenylidene]-1H-benzimidazole-6-carbohydrazide](/img/structure/B12003107.png)
N'-[(E,2E)-2-methyl-3-phenyl-2-propenylidene]-1H-benzimidazole-6-carbohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N’-[(E,2E)-2-methyl-3-phenyl-2-propenylidene]-1H-benzimidazole-6-carbohydrazide is a complex organic compound known for its potential applications in various scientific fields. This compound features a benzimidazole core, which is a common structural motif in many biologically active molecules. The presence of the carbohydrazide group and the propenylidene moiety adds to its chemical versatility and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E,2E)-2-methyl-3-phenyl-2-propenylidene]-1H-benzimidazole-6-carbohydrazide typically involves the condensation of 2-methyl-3-phenyl-2-propenal with 1H-benzimidazole-6-carbohydrazide. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the condensation process, and the product is then purified by recrystallization or chromatography.
Industrial Production Methods
For industrial-scale production, the synthesis may be optimized by using continuous flow reactors to ensure consistent reaction conditions and higher yields. Solvent recovery systems and automated purification processes are often employed to enhance efficiency and reduce costs.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the propenylidene moiety, leading to the formation of epoxides or other oxidized derivatives.
Reduction: Reduction reactions can target the carbohydrazide group, potentially converting it to an amine.
Substitution: The benzimidazole ring can participate in electrophilic substitution reactions, introducing various substituents at different positions on the ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Electrophilic reagents like bromine or nitronium ions can be used under controlled conditions.
Major Products
Oxidation: Epoxides or hydroxylated derivatives.
Reduction: Amines or reduced carbohydrazide derivatives.
Substitution: Halogenated or nitrated benzimidazole derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, N’-[(E,2E)-2-methyl-3-phenyl-2-propenylidene]-1H-benzimidazole-6-carbohydrazide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science.
Biology
The compound has shown potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties. Its ability to interact with biological macromolecules makes it a candidate for further pharmacological studies.
Medicine
In medicinal chemistry, derivatives of this compound are being explored for their therapeutic potential. The benzimidazole core is known for its activity against various pathogens, and modifications to the carbohydrazide group can enhance its efficacy and selectivity.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings with enhanced durability and resistance to environmental factors.
Mécanisme D'action
The mechanism by which N’-[(E,2E)-2-methyl-3-phenyl-2-propenylidene]-1H-benzimidazole-6-carbohydrazide exerts its effects is primarily through its interaction with cellular targets. The benzimidazole ring can bind to DNA or proteins, disrupting their normal function. The carbohydrazide group can form hydrogen bonds with biological macromolecules, enhancing its binding affinity and specificity. These interactions can lead to the inhibition of key enzymes or the disruption of cellular processes, resulting in antimicrobial or anticancer effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzimidazole derivatives: Compounds like albendazole and mebendazole, which are used as antiparasitic agents.
Carbohydrazide derivatives: Compounds such as isoniazid, used in the treatment of tuberculosis.
Uniqueness
N’-[(E,2E)-2-methyl-3-phenyl-2-propenylidene]-1H-benzimidazole-6-carbohydrazide stands out due to its unique combination of a benzimidazole core and a carbohydrazide group. This dual functionality allows it to participate in a wider range of chemical reactions and biological interactions compared to its simpler counterparts. Its structural complexity also provides opportunities for the development of novel derivatives with enhanced properties.
This detailed overview highlights the significance and versatility of N’-[(E,2E)-2-methyl-3-phenyl-2-propenylidene]-1H-benzimidazole-6-carbohydrazide in various scientific and industrial fields
Propriétés
Formule moléculaire |
C18H16N4O |
|---|---|
Poids moléculaire |
304.3 g/mol |
Nom IUPAC |
N-[(E)-[(E)-2-methyl-3-phenylprop-2-enylidene]amino]-3H-benzimidazole-5-carboxamide |
InChI |
InChI=1S/C18H16N4O/c1-13(9-14-5-3-2-4-6-14)11-21-22-18(23)15-7-8-16-17(10-15)20-12-19-16/h2-12H,1H3,(H,19,20)(H,22,23)/b13-9+,21-11+ |
Clé InChI |
BEJNDDXCDCGQOG-WKOSEXDDSA-N |
SMILES isomérique |
C/C(=C\C1=CC=CC=C1)/C=N/NC(=O)C2=CC3=C(C=C2)N=CN3 |
SMILES canonique |
CC(=CC1=CC=CC=C1)C=NNC(=O)C2=CC3=C(C=C2)N=CN3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


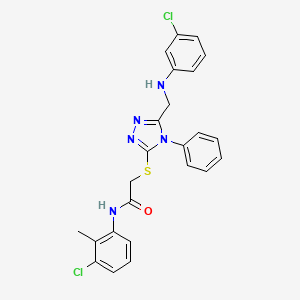
![N'-[(E)-(5-bromo-2-hydroxyphenyl)methylideneamino]-N-(3,4-dichlorophenyl)oxamide](/img/structure/B12003037.png)
![5-(4-chlorophenyl)-4-{[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]amino}-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B12003045.png)
![3-ethyl-2-[(3-fluorobenzyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12003064.png)
![2-[(Carboxymethyl)amino]butanoic acid](/img/structure/B12003069.png)
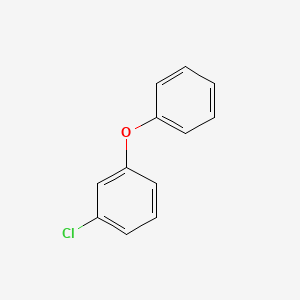
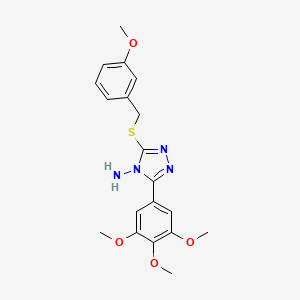


![N'-[(E)-(3-hydroxyphenyl)methylidene]-2-{[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12003094.png)
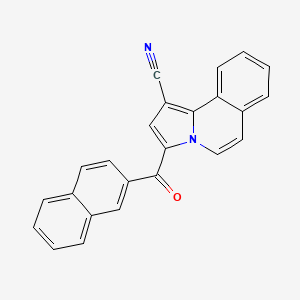
![4-methyl-N-{2,2,2-trichloro-1-[({4-[(E)-phenyldiazenyl]phenyl}carbamothioyl)amino]ethyl}benzamide](/img/structure/B12003108.png)
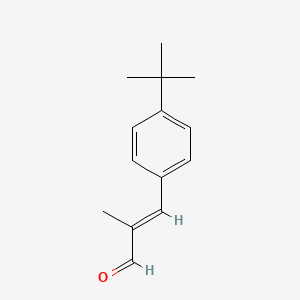
![2-Nitro-1-[2-nitro-4-(trifluoromethyl)phenyl]sulfanyl-4-(trifluoromethyl)benzene](/img/structure/B12003119.png)
